molecular formula C10H21NS2 B14488179 Propyl butyl(ethyl)carbamodithioate CAS No. 64352-80-3

Propyl butyl(ethyl)carbamodithioate

Cat. No.: B14488179
CAS No.: 64352-80-3
M. Wt: 219.4 g/mol
InChI Key: ONOWGBFACRAAND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butyl(ethyl)carbamodithioate can be synthesized through the reaction of propylamine, butylamine, and ethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the dithiocarbamate salt, which can then be acidified to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propyl butyl(ethyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl butyl(ethyl)carbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl butyl(ethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis, and interfere with various biological pathways. The compound’s molecular targets include metalloproteins and enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl dithiocarbamate
  • Diethyl dithiocarbamate
  • Dibutyl dithiocarbamate

Comparison

Propyl butyl(ethyl)carbamodithioate is unique due to its mixed alkyl groups (propyl, butyl, and ethyl), which provide distinct steric and electronic properties compared to other dithiocarbamates. This uniqueness can influence its reactivity, stability, and binding affinity to metal ions, making it suitable for specific applications where other dithiocarbamates may not be as effective .

Properties

CAS No.

64352-80-3

Molecular Formula

C10H21NS2

Molecular Weight

219.4 g/mol

IUPAC Name

propyl N-butyl-N-ethylcarbamodithioate

InChI

InChI=1S/C10H21NS2/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3

InChI Key

ONOWGBFACRAAND-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=S)SCCC

Origin of Product

United States

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